

# Transition Metal-Catalyzed Silylation of Allylic Alcohols and Their Derivatives

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Compound of Interest

Compound Name: Trimethyl((2-methylallyl)oxy)silane

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The direct silylation of readily available allylic alcohols and their derivatives using transition metal catalysts is a powerful and widely employed strategy for allylsilane synthesis. Various catalytic systems based on palladium and nickel have been developed, each offering distinct advantages in terms of reaction conditions, substrate scope, and selectivity.

A palladium-catalyzed approach utilizes disilanes as the silicon source in a smooth reaction under mild and neutral conditions, suitable for generating regio- and stereodefined allylsilanes. [2] Alternatively, nickel catalysis can be employed to couple silylzinc reagents with allylic alcohols, also affording high yields of the desired products.[3][4]

## **Comparative Performance Data**



Method	Catalyst /Reagen ts	Substra te Exampl e	Product	Yield (%)	Regiose lectivity	Stereos electivit y	Ref.
Palladiu m- catalyzed Silylation	Pd(OAc) <sub>2</sub> , PPh <sub>3</sub> , Hexaethy Idisilane	Cinnamyl alcohol	(E)- cinnamyl( triethyl)sil ane	85	>99:1 (linear)	>99% E	[2]
Nickel- catalyzed Coupling	NiCl <sub>2</sub> (PM e <sub>3</sub> ) <sub>2</sub> , PhMe <sub>2</sub> Si ZnCl	Cinnamyl alcohol	(E)- cinnamyl( dimethylp henyl)sila ne	95	>99:1 (linear)	>99% E	[3][4]
Nickel/Co pper- catalyzed Silylation	Ni(cod) <sub>2</sub> / Cul, Xantphos , (Me <sub>2</sub> PhSi	Cinnamyl alcohol	(E)- cinnamyl( dimethylp henyl)sila ne	92	>98:2 (linear)	>98% E	[2]

## **Experimental Protocols**

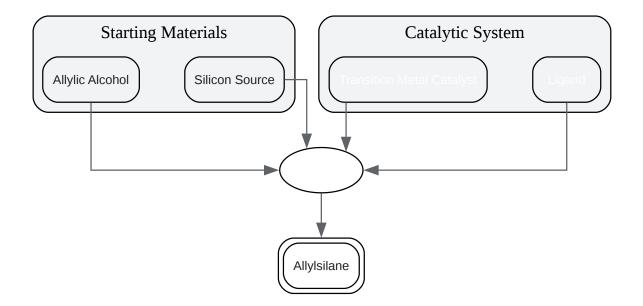
Palladium-Catalyzed Silylation of Cinnamyl Alcohol: To a solution of cinnamyl alcohol (1.0 mmol) in toluene (5.0 mL) is added hexaethyldisilane (1.2 mmol), Pd(OAc)<sub>2</sub> (0.02 mmol), and PPh<sub>3</sub> (0.08 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired allylsilane.[2]

Nickel-Catalyzed Coupling of Cinnamyl Alcohol with a Silylzinc Reagent: A solution of PhMe<sub>2</sub>SiZnCl (1.5 mmol) in THF (3.0 mL) is added to a mixture of cinnamyl alcohol (1.0 mmol) and NiCl<sub>2</sub>(PMe<sub>3</sub>)<sub>2</sub> (0.05 mmol) in THF (5.0 mL) at room temperature. The reaction mixture is stirred for 16 hours. The reaction is then quenched with saturated aqueous NH<sub>4</sub>Cl, and the product is extracted with diethyl ether. The combined organic layers are dried over MgSO<sub>4</sub>, filtered, and concentrated. The crude product is purified by column chromatography.[3][4]

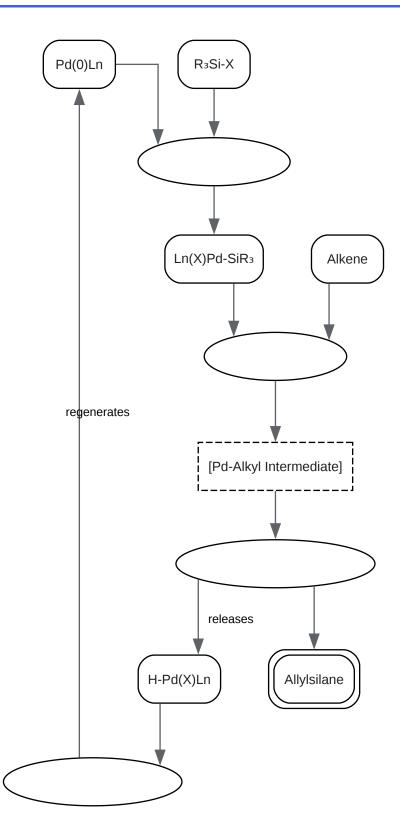


# **Reaction Workflow**

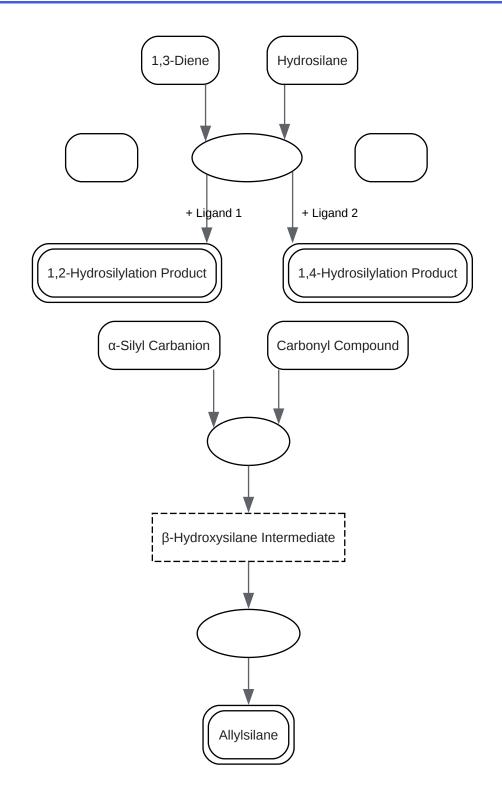












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- 4. Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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